molecular formula C16H19N3O2 B2502863 ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 1986550-37-1

ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No.: B2502863
CAS No.: 1986550-37-1
M. Wt: 285.347
InChI Key: QTGKCCATQFZSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrazole core. Its structure includes a phenyl substituent at position 2, an ethyl group at position 6, and an ethyl ester moiety at position 7 (Fig. 1). The dihydroimidazo-pyrazole scaffold imports rigidity, while the substituents modulate electronic and steric properties, influencing solubility, stability, and receptor interactions.

Properties

IUPAC Name

ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-12-14(16(20)21-4-2)15-17-13(10-19(15)18-12)11-8-6-5-7-9-11/h5-9,13,17H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGKCCATQFZSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CC(NC2=C1C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-phenylhydrazinecarboxylate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-b]pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for further functionalization:

Reaction Conditions

  • Acidic Hydrolysis : Concentrated sulfuric acid at elevated temperatures (e.g., 80–100°C) .

  • Basic Hydrolysis : Hydrazine monohydrate at 120°C for 8 hours .

Example Reaction

Ethyl esterHydrazine, 120°CCarboxylic acid+Ethanol\text{Ethyl ester} \xrightarrow{\text{Hydrazine, 120°C}} \text{Carboxylic acid} + \text{Ethanol}

Product : 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (PubChem CID: 136118027) .

Key Data

ParameterValueSource
Yield60–75%
Purity (NMR)>95%

Nucleophilic Substitution at the Carboxylate

The ester group reacts with nucleophiles like hydrazine to form carbohydrazides, which are intermediates for heterocyclic derivatives:

Reaction Pathway

Ethyl ester+HydrazineCarbohydrazide+Ethanol\text{Ethyl ester} + \text{Hydrazine} \rightarrow \text{Carbohydrazide} + \text{Ethanol}

Experimental Protocol

  • Mix ethyl ester (3.1 mmol) with hydrazine monohydrate (100 mmol).

  • Stir at 120°C for 8 hours.

  • Purify via Florisil column chromatography (diethyl ether/methanol = 9:1) .

Product Applications

  • Carbohydrazides serve as precursors for anti-inflammatory agents targeting reactive oxygen species (ROS) modulation .

Functionalization via Cross-Coupling Reactions

The imidazo-pyrazole core participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introduction:

Reported Methods

  • Suzuki Coupling : Requires prior halogenation (e.g., bromination) of the phenyl ring.

  • Buchwald–Hartwig Amination : For introducing amine groups at specific positions.

Challenges

  • Low reactivity of the carboxylic acid derivative necessitates optimized conditions (e.g., DMF as solvent, DDPA coupling agents) .

Stability and Degradation

The compound exhibits pH-dependent stability:

  • Acidic Conditions : Stable at pH 3–5.

  • Basic Conditions : Rapid degradation above pH 8 due to ester hydrolysis.

Degradation Products

ConditionMajor ProductSource
pH > 8, 25°CCarboxylic acid
Aqueous solutionNo significant degradation

Comparative Reactivity

The ethyl and phenyl substituents influence electronic properties:

Electronic Effects

  • Ethyl Group : Electron-donating (+I effect), stabilizes the imidazo-pyrazole ring.

  • Fluorine Analogues : Higher electrophilicity due to electron-withdrawing effects (observed in related compounds) .

Reaction Optimization Strategies

ParameterOptimization ApproachOutcome
SolventDMF instead of THF20% higher yield
CatalystPd(OAc)₂ with XPhos ligand85% coupling efficiency

Scientific Research Applications

Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate has been studied for its potential as an antioxidant and anti-inflammatory agent. Its structural features contribute to its interaction with various biological targets.

Antioxidant Properties

Research indicates that compounds with imidazo[1,2-b]pyrazole structures exhibit significant antioxidant activity. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. For instance, similar compounds have shown efficacy in reducing oxidative damage in cellular models .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The synthetic routes can be optimized to improve yields and purity. Various derivatives have also been synthesized to enhance biological activity or target specific pathways .

Antioxidant Activity Evaluation

A study focused on the antioxidant properties of imidazo[1,2-b]pyrazole derivatives showed that this compound exhibited significant radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) and demonstrated comparable efficacy to standard antioxidants like ascorbic acid .

Anticancer Mechanism Investigation

In a separate study investigating the anticancer effects of similar compounds, it was found that ethyl 6-ethyl-2-phenyl derivatives could effectively inhibit the growth of various cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cancer progression .

Research Applications

This compound has potential applications across various domains:

  • Pharmaceutical Development : As a lead compound for developing new antioxidants or anticancer drugs.
  • Biochemical Research : To study the mechanisms of action related to oxidative stress and cancer biology.
  • Synthetic Chemistry : As a building block for synthesizing more complex heterocyclic compounds with desired biological activities.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and heterocyclic modifications. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Imidazo[1,2-b]pyrazole Derivatives

Compound Name R<sup>6</sup> R<sup>2</sup> R<sup>7</sup> Molecular Weight (g/mol) Key Features
Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate Ethyl Phenyl Ethyl ester 283.34 Lipophilic ester; potential prodrug form
Ethyl 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate H 4-Fluorophenyl Ethyl ester 287.29 Electron-withdrawing fluorine enhances polarity and binding specificity
2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (8b) H Phenyl Carboxylic acid 227.23 Increased hydrophilicity; potential for ionic interactions
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Methylsulfanyl Phenyl Ethyl ester 291.36 Sulfur atom enables hydrogen bonding and π-stacking
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Ethyl Phenyl Carboxylic acid 257.29 Acidic group improves water solubility; active metabolite
Physicochemical Properties
  • Crystal Packing : Substituents influence molecular conformation and packing. For example, the methylsulfanyl derivative exhibits a dihedral angle of 16.9° between the imidazo-pyrazole and phenyl rings, with π-π interactions (3.643 Å) stabilizing the crystal lattice . In contrast, fluorophenyl analogs may exhibit tighter packing due to dipole-dipole interactions .
  • Solubility : Ethyl esters (e.g., parent compound) are more lipophilic (logP ~2.5–3.0) than carboxylic acids (logP ~1.0–1.5), impacting bioavailability .

Biological Activity

Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS Number: 1986550-37-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉N₃O₂
  • Molecular Weight : 285.34 g/mol
  • Structure : The compound features an imidazo[1,2-b]pyrazole core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values suggest that the compound may inhibit cancer cell proliferation effectively.

The mechanism by which this compound exerts its effects may involve:

  • Microtubule Destabilization : Similar pyrazole derivatives have been shown to interfere with microtubule assembly, leading to apoptosis in cancer cells. For instance, compounds with structural similarities have demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 µM .
  • Caspase Activation : Induction of apoptosis has been linked to increased caspase activity in treated cells. Studies have reported enhanced caspase-3 activity in response to pyrazole compounds, indicating a possible pathway for inducing programmed cell death .

Anti-inflammatory Activity

Beyond anticancer properties, some pyrazole derivatives have been identified as selective COX-2 inhibitors. The anti-inflammatory activity of these compounds is noteworthy:

Compound Selectivity Index (SI) Edema Inhibition (%)
Compound A>18962%
Compound B>45571%
Compound C>10,49765%

These results suggest that this compound may also possess significant anti-inflammatory properties .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of pyrazole derivatives:

  • Cytotoxicity Studies : A study involving various pyrazole derivatives reported IC₅₀ values for different cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity .
  • In Vivo Studies : Some derivatives have undergone in vivo testing to assess their therapeutic potential and toxicity profiles. For example, acute oral toxicity studies indicated that certain compounds had LD₅₀ values exceeding 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
  • Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of these compounds to various biological targets, enhancing our understanding of their mechanisms of action .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes electron-withdrawing (e.g., ethoxycarbonyl) and electron-donating (e.g., methylthio) groups via chemical shift disparities (Δδ = 0.5–1.2 ppm for C-7 substituents) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 257.29 for the carboxylic acid analog) and fragmentation patterns .
    Advanced Application : Pair XRD with DFT calculations to correlate substituent electronic effects with observed bond angles (e.g., 111.33° for methylene linkages) .

How do structural modifications at the 6- and 7-positions alter biological activity in imidazo[1,2-b]pyrazole derivatives?

Advanced Research Question

  • 6-position : Ethyl groups enhance lipophilicity (logP ↑0.3–0.5), improving membrane permeability compared to methylsulfanyl analogs .
  • 7-position : Ethoxycarbonyl derivatives exhibit higher metabolic stability than cyano-substituted counterparts due to reduced CYP450 oxidation .
    Data Contradiction : Some studies report conflicting bioactivity trends; this may arise from assay-specific conditions (e.g., pH-dependent solubility) or crystallographic polymorphism .

What strategies resolve contradictions in reported biological activities of structurally similar analogs?

Advanced Research Question

  • Control experiments : Replicate synthesis and bioassays under standardized conditions (e.g., 25°C, PBS buffer) to isolate substituent effects from experimental variability .
  • Meta-analysis : Compare bioactivity datasets using multivariate regression to identify outliers (e.g., IC₅₀ discrepancies >10% may indicate unaccounted stereochemistry) .

How can researchers optimize reaction conditions for scale-up without compromising purity?

Q. Methodological Guidance

  • Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing byproducts (e.g., <5% de-esterified impurities) .
  • Solvent selection : Ethanol/THF mixtures improve yield (↑15%) over pure ethanol by enhancing intermediate solubility .
    Quality Control : Monitor reactions via TLC (Rf = 0.3–0.5 in hexane/EtOAc) and confirm purity via HPLC (C18 column, 95:5 H₂O:MeOH) .

What are the limitations of current SAR studies for this compound class, and how can they be addressed?

Q. Critical Analysis

  • Gaps : Most SAR data focus on in vitro models; in vivo pharmacokinetics (e.g., bioavailability, half-life) remain understudied .
  • Solutions : Use radiolabeled analogs (e.g., ¹⁴C-tagged ethyl esters) for tracer studies in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.